p-Terphenyl

Catalog No.
S603466
CAS No.
92-94-4
M.F
C18H14
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Terphenyl

CAS Number

92-94-4

Product Name

p-Terphenyl

IUPAC Name

1,4-diphenylbenzene

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H

InChI Key

XJKSTNDFUHDPQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Insoluble (NIOSH, 2016)
7.82e-08 M
SOL IN BENZENE & ETHANOL (ORDER OF SOLUBILITY IN THESE SUBSTANCES DECR FROM ORTHO TO PARA FORM)
Sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents.
Water solubility = 1.79X10-2 mg/l at 25 °C
Insoluble

Synonyms

1,1’:4’,1’’-Terphenyl; 4-Phenyl-1,1’-biphenyl; 1,4-Diphenylbenzene; 4-Phenylbiphenyl; NSC 6810; PT; PTP; Santowax P; T 3203; TP; TP (scintillator); p-Diphenylbenzene; p-Phenylene Trimer; p-Triphenyl;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

p-Terphenyl is an aromatic hydrocarbon that consists of three connected benzene rings in a linear arrangement. Its molecular formula is C18H14C_{18}H_{14} and it has a molecular weight of approximately 230.3 g/mol. The compound appears as white or light-yellow crystalline needles and has a melting point of 212-213 °C and a boiling point of 376 °C . p-Terphenyl is insoluble in water but soluble in organic solvents such as benzene and ethyl alcohol. It is thermally stable, non-flammable, and exhibits low reactivity under standard conditions, although it can react with strong oxidizing agents .

, including:

  • Friedel-Crafts Reactions: This method involves the alkylation or acylation of aromatic compounds using Lewis acids like aluminum chloride, often yielding various derivatives of p-terphenyl .
  • Photoredox Catalysis: Under UV irradiation, p-terphenyl acts as a photoredox catalyst, facilitating electron transfer reactions. Modifications to its structure can enhance its catalytic efficiency and solubility in water .
  • Hydrogenation: p-Terphenyl can be hydrogenated to produce saturated derivatives, which may possess different physical and chemical properties.

Research indicates that p-terphenyl and its derivatives exhibit various biological activities. Notably, they have been reported to possess:

  • Cytotoxic Effects: Certain derivatives have shown moderate cytotoxicity against cancer cell lines such as HL-60 and A-549 .
  • Antimicrobial Properties: Some naturally occurring p-terphenyls isolated from fungi demonstrate antimicrobial activity.
  • Antioxidant Activity: The compound's structure allows it to function as an antioxidant, protecting cells from oxidative stress .

Several methods exist for synthesizing p-terphenyl:

  • Friedel-Crafts Reaction: Utilizing unsaturated ketones in cyclic systems with aluminum chloride to yield p-terphenyl from simpler aromatic compounds .
  • Condensation Reactions: Involving biphenyl and other precursors through coupling reactions to form p-terphenyl.
  • Natural Extraction: Isolation from natural sources such as fungi and bacteria where it occurs as a secondary metabolite .

p-Terphenyl has diverse applications across various fields:

  • Heat Transfer Fluids: Due to its thermal stability, it is used in heat transfer applications.
  • Photocatalysis: Employed in photoredox catalysis for organic synthesis under UV light .
  • Liquid Crystals: Utilized in the formulation of liquid crystal displays due to its mesomorphic properties when modified with fluorine or other substituents .
  • Research in Organic Chemistry: Serves as a model compound for studying reaction mechanisms and properties of aromatic compounds.

Studies on the interactions of p-terphenyl with biological systems reveal its potential effects on cellular processes. The compound's interaction with various enzymes and receptors has been explored, indicating possible pathways for its cytotoxic and antimicrobial effects. Further research is ongoing to elucidate these interactions at the molecular level .

p-Terphenyl is part of a broader class of compounds known as terphenyls, which include:

Compound NameStructure TypeUnique Features
o-TerphenylOrtho-substitutedExhibits different thermal properties compared to p-terphenyl.
m-TerphenylMeta-substitutedLess stable than p-terphenyl; used in specific industrial applications.
TriphenyleneFully fused ringsGreater planarity; often studied for electronic properties.
PhenanthreneFused aromatic ringsExhibits distinct photophysical properties; used in organic electronics.

p-Terphenyl is unique due to its linear structure and stability, making it suitable for applications requiring high thermal resistance and low reactivity compared to its isomers and related compounds .

The scientific investigation of p-Terphenyl began in the mid-19th century, establishing a rich research tradition that continues to evolve today. The earliest documented synthesis of meta-terphenyl, a structural isomer, was accomplished in 1866 by Pierre Eugène Marcellin Berthelot through high-temperature benzene decomposition, which produced mixtures containing both meta- and para-terphenyl isomers. This foundational work demonstrated the thermal stability and synthetic accessibility of the terphenyl family, though separation and purification remained significant challenges.

The structural elucidation of p-Terphenyl advanced considerably in the early 20th century through pioneering X-ray crystallographic studies. In 1937, comprehensive structural analysis revealed the planar configuration of the molecule, challenging earlier assumptions about free rotation around carbon-carbon bonds. These investigations established that the carbon-carbon internuclear distances were shorter than typical single bonds, indicating significant conjugation effects and explaining the molecule's preference for coplanar arrangement.

Subsequent decades witnessed systematic exploration of p-Terphenyl's spectroscopic properties. The development of Raman spectroscopy in the 1930s provided new analytical tools, with researchers in 1939 conducting detailed vibrational studies that correlated molecular structure with spectroscopic signatures. These early spectroscopic investigations laid the groundwork for modern analytical techniques and established p-Terphenyl as a benchmark compound for understanding aromatic systems.

Current Significance in Chemical Research

Contemporary p-Terphenyl research encompasses diverse applications that leverage its unique combination of stability, optical properties, and synthetic versatility. In particle physics, p-Terphenyl has emerged as a promising scintillating material, with recent studies demonstrating light yields 3.5±0.2 times larger than conventional organic scintillators such as EJ-200. This exceptional performance stems from its sensitivity to vacuum ultraviolet radiation and efficient wavelength-shifting capabilities, making it particularly valuable for reading out scintillation light from liquid xenon detectors.

The compound's role in organic electronics continues to expand, with applications in organic light-emitting devices (OLEDs) and laser dyes driving ongoing research into functionalized derivatives. The material's thermal stability, with a melting point of 212-213°C and boiling point of 389°C, makes it suitable for high-temperature applications while maintaining structural integrity. Additionally, p-Terphenyl serves as a precursor for polychlorinated terphenyls, though environmental concerns have shifted focus toward alternative applications.

Modern synthetic methodologies have revolutionized p-Terphenyl chemistry, with researchers developing efficient one-pot synthesis routes that achieve yields of 70-80% through novel organometallic approaches. These advances have facilitated the preparation of complex derivatives and enabled structure-activity relationship studies that inform drug discovery and materials design efforts.

Molecular Classification and Structural Framework

p-Terphenyl belongs to the terphenyl family of aromatic hydrocarbons, specifically classified as para-terphenyl or 1,4-diphenylbenzene due to its substitution pattern. The compound exhibits the molecular formula C₁₈H₁₄ with a molecular weight of 230.31 g/mol, representing the simplest member of the para-substituted terphenyl series. Its systematic name, 1,1':4',1''-terphenyl, reflects the connectivity pattern between the three benzene rings.

The structural framework consists of a central benzene ring substituted with two phenyl groups in the para positions, creating an extended conjugated system that imparts unique electronic and optical properties. This arrangement distinguishes p-Terphenyl from its ortho and meta isomers, each exhibiting distinct physical and chemical characteristics. The para configuration maximizes conjugation effects while minimizing steric interactions between the terminal phenyl rings.

Classification of p-Terphenyl Derivatives

p-Terphenyl derivatives are systematically categorized into seven major groups based on structural modifications to the core terphenyl scaffold. The first group comprises p-terphenyls with a 1,2,4-trisubstituted central ring (ring B), where oxygenated functions such as hydroxyl, methoxy, or isoprenyl groups occupy positions 1, 2, and 4. Examples include terphenyllin (compound 2) and 4″-deoxyterphenyllin (compound 3), isolated from Aspergillus candidus strains [1]. The second category features p-terphenyls with four oxygenated functions on the central ring, often resulting in para-quinone or hydroquinone configurations, as seen in atromentin derivatives [1] [2].

Benzofuranoid p-terphenyls constitute the third group, characterized by fused benzofuran rings. Compounds such as echinoside A (compound 138) exemplify this category, featuring a β-linked glucose unit [1]. The fourth group includes p-terphenyls with a para-quinone central ring, which are redox-active and contribute to antioxidant properties. The fifth category encompasses nitrogenous p-terphenyls, rare derivatives incorporating nitrogen atoms, though specific examples remain limited in current literature [1].

p-Terphenyl glycosides, the sixth group, feature glycosidic attachments, as demonstrated by terfestatin A (compound 136), an auxin-signaling inhibitor [1]. The final category, p-terphenyls of other groups, includes structurally unique variants such as dimerized terphenyls, spiro compounds, and those with methylenedioxy bridges. For instance, compounds 143146 from Punctularia atropurpurascens exhibit 4,5-methylenedioxy configurations [1] [4].

Naturally Occurring p-Terphenyl Variants

Naturally occurring p-terphenyls are predominantly isolated from fungal species. Aspergillus candidus produces terphenyllin (compound 2) and 4″-deoxyterprenin (compound 7), the latter showing selective inhibition of pyrimidine biosynthesis in cytotoxic assays [1] [3]. Marine-derived fungi, such as Aspergillus sp. GZWMJZ-055, yield variants like compounds 116, which exhibit α-glucosidase inhibitory activity relevant to diabetes management [3].

Streptomycetes contribute nitrogenous derivatives, including the echosides (compounds 138142) from Streptomyces sp. LZ35, biosynthesized via polyporic acid synthetase activity [1] [4]. Lichens and basidiomycetes produce atromentin (compound 105), a key biosynthetic intermediate that undergoes oxidative modifications to form derivatives such as thelephoric acid [1] [2].

Synthetic p-Terphenyl Analogues

Synthetic efforts have expanded the structural diversity of p-terphenyls. Oxidative cyclization of 4,2′,4″-trihydroxy derivatives (compounds 57) in the presence of silica gel yields furan-embedded analogues like compounds 15 and 16, enhancing α-glucosidase inhibition [3]. Chemical modifications, such as acetylation and methylation, generate derivatives including 1725, with 18, 19, 21, 22, and 25 representing novel structures [3].

Biosynthetic approaches leverage the shikimate-chorismate pathway, where arylpyruvic acids dimerize to form the terphenyl backbone. The atromentin synthetase (AtrA) in Tapinella panuoides catalyzes this dimerization, enabling large-scale production of oxidized intermediates [1] [4].

Conformational Dynamics and Molecular Behavior

The conformational flexibility of p-terphenyls is influenced by substituent electronegativity and steric effects. Hydroxyl groups at positions 4, 2′, and 4″ (as in compounds 47) stabilize planar conformations via intramolecular hydrogen bonding, enhancing antioxidant capacity [3]. Para-quinone configurations adopt rigid, conjugated systems that facilitate electron transfer, critical for cytotoxic activity [1] [4].

Molecular dynamics simulations reveal that glycosidic attachments (e.g., in terfestatin A) introduce steric hindrance, reducing rotational freedom around the central ring while improving aqueous solubility [1]. These conformational traits directly correlate with bioactivity, as demonstrated by the enhanced α-glucosidase inhibition of furan-containing derivatives (compounds 1516) compared to their linear precursors [3].

Physical Description

P-terphenyl appears as white or light-yellow needles or leaves. mp: 212-213° C, bp 376°C. Density: 1.23 g/cm3. Insoluble in water. Soluble in hot benzene. Very soluble in hot ethyl alcohol. Usually shipped as a solid mixture with its isomers o-terphenyl and m-terphenyl that is used as a heat-transfer fluid.
White or light-yellow solid.

Color/Form

COLORLESS OR LIGHT-YELLOW SOLID
White or light-yellow solid.

XLogP3

5.6

Boiling Point

761 °F at 760 mm Hg (NIOSH, 2016)
376.0 °C
376 °C
761°F

Flash Point

405 °F (NIOSH, 2016)
405 °F
405°F

Density

1.23 (NIOSH, 2016)
1.234 AT 0 °C
1.23

LogP

6.03 (LogP)

Melting Point

415 °F (NIOSH, 2016)
210.1 °C
415°F

UNII

GWP218ZY6F

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 53 companies with hazard statement code(s):;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Very low (NIOSH, 2016)
1.00e-07 mmHg
Very low

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-94-4

Wikipedia

P-terphenyl

Methods of Manufacturing

FROM PARA-DIBROMOBENZENE OR BROMOBENZENE & SODIUM. METHOD OF PURIFICATION: ZONE-MELTING.
Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. The o-derivative is readily separated from the terphenyl isomer mixture by distillation; m- and p-terphenyl distill together and the pure isomers can be obtained by zone refining.

General Manufacturing Information

1,1':4',1''-Terphenyl: ACTIVE

Analytic Laboratory Methods

DETECTED IN AIR BY GAS CHROMATOGRAPHY; PROCEDURE: FILTER COLLECTION, CARBON DISULFIDE EXTRACTION. RANGE: 4.5 TO 20 MG/CU M. /TERPHENYLS/
DETECTED IN AIR BY SPECTROPHOTOMETRY AT 288 NM; PROCEDURE: COLLECTION ON MEMBRANE FILTER, EXTRACTION, GAS CHROMATOGRAPHY SEPARATION. RANGE: 2 TO 1000 UG/CU M OF EACH CMPD IN 0.5 CU M SAMPLE OF AIR. /POLYNUCLEAR AROMATIC COMPOUNDS IN AIR/
SAMPLES OF OTTAWA DRINKING WATER, COLLECTED IN JANUARY & FEBRUARY 1978 WERE ANALYZED BY GAS CHROMATOGRAPHY/MASS SPECTROPHOTOMETRY (GS/MS) FOR 50 POLYCYCLIC AROMATIC HYDROCARBONS (PAH) & 5 OXYGENATED POLYCYCLIC AROMATIC HYDROCARBONS. P-TERPHENYL WAS IDENTIFIED.
p-Terphenyl was measured in fly ash using a gradient, normal-phase HPLC separation followed by capillary GC/MS.

Dates

Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

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